N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole rings through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.
Nitration: The nitro group is introduced onto one of the pyrazole rings through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond between the two pyrazole rings. This can be achieved through the reaction of the appropriate carboxylic acid derivative with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. Key considerations in industrial production include the availability and cost of starting materials, reaction efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole derivatives have been shown to interact with various biological targets, making them valuable in drug discovery.
Medicine: Investigated for its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and this compound may serve as a lead compound for the development of new drugs.
Industry: Used in the development of new materials with specific properties. Pyrazole derivatives are known for their stability and versatility, making them useful in various industrial applications.
Mechanism of Action
The mechanism of action of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer.
Pathways Involved: The compound may modulate signaling pathways that regulate cell growth, apoptosis, and immune responses. By affecting these pathways, the compound can influence various physiological and pathological processes.
Comparison with Similar Compounds
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N~1~-[1-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: This compound has a phenyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-AMINO-1H-PYRAZOL-1-YL)PROPANAMIDE: This compound has an amino group instead of a nitro group, which may influence its pharmacological properties and mechanism of action.
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(5-METHYL-4-CARBOXY-1H-PYRAZOL-1-YL)PROPANAMIDE: This compound has a carboxy group instead of a nitro group, which may alter its chemical stability and reactivity.
Properties
Molecular Formula |
C15H22N6O3 |
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Molecular Weight |
334.37 g/mol |
IUPAC Name |
N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H22N6O3/c1-5-19-9-13(11(3)18-19)10(2)17-15(22)6-7-20-12(4)14(8-16-20)21(23)24/h8-10H,5-7H2,1-4H3,(H,17,22) |
InChI Key |
NNGWMCIJALXKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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